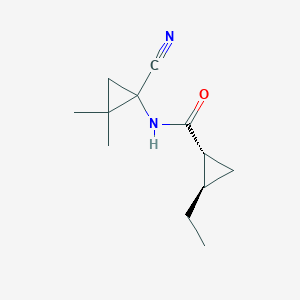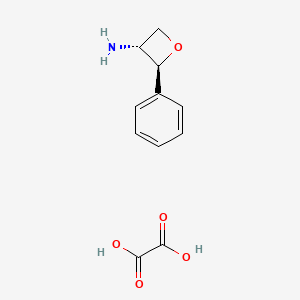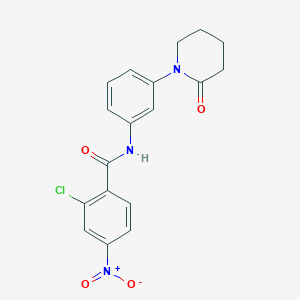![molecular formula C21H22Cl2FN5O B2404410 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride CAS No. 1421502-63-7](/img/structure/B2404410.png)
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
VEGFR-2 Kinase Inhibition
A study identified a series of compounds, including derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin, as new VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity against VEGFR-2 kinase, an enzyme implicated in angiogenesis and cancer progression (Sun-Young Han et al., 2012).
Phosphodiesterase III Inhibition
Another research highlighted the synthesis of compounds including imidazo[1,2-a]pyridin-2-yl derivatives, which exhibited positive inotropic activity. Specifically, one compound, E-1020, was identified as a potent and selective inhibitor of phosphodiesterase III, suggesting its potential application in the treatment of congestive heart failure (M. Yamanaka et al., 1991).
P2X7 Receptor Antagonism
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists were synthesized, addressing affinity and liver microsomal stability issues. One of these compounds, JNJ 54166060, emerged as a potent P2X7 antagonist, indicating its potential for therapeutic applications (Devin M. Swanson et al., 2016).
OLED Applications
A study described the synthesis of Ir(III) complexes containing 1-ethyl-4,5-dihydro-1H-imidazol-2-yl phenol. These complexes showed promising applications in organic light-emitting diodes (OLEDs), demonstrating high photoluminescence quantum yields and suitability for both wet and dry-processes (Ganguri Sarada et al., 2016).
Anti-Tuberculosis Agents
Compounds containing the imidazo(4,5-b)pyridine nucleus were synthesized as inhibitors of Lumazine synthase in M. tuberculosis. These compounds showed significant anti-tubercular activity, potentially serving as leads for new therapeutic agents against tuberculosis (S. Harer, M. Bhatia, 2015).
Fluorescent Organic Dyes
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized and demonstrated intense fluorescence when excited with UV light. These compounds, exhibiting large Stokes shifts and high quantum yields, show potential as fluorescent dyes for various applications (Arianna Marchesi et al., 2019).
Reactivity and Synthesis
Another study focused on the synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds, exploring their potential in various chemical transformations (G. P. Kutrov et al., 2008).
Future Directions
properties
IUPAC Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O.2ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;;/h3-4,7-9,23,28H,2,5-6,10H2,1H3,(H,24,25)(H,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPYWCOKPEHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CNCC5)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)




